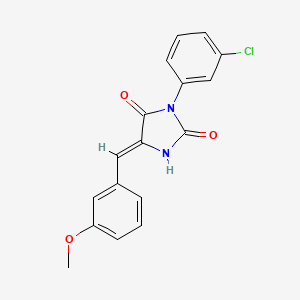
3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an imidazolidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione typically involves the condensation of 3-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the imidazolidinedione ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-5-((2-methoxyphenyl)methylene)-2,4-imidazolidinedione
- 3-(4-Chlorophenyl)-5-((4-methoxyphenyl)methylene)-2,4-imidazolidinedione
- 3-(3-Chlorophenyl)-5-((4-methoxyphenyl)methylene)-2,4-imidazolidinedione
Uniqueness
3-(3-Chlorophenyl)-5-((3-methoxyphenyl)methylene)-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
97310-79-7 |
|---|---|
Fórmula molecular |
C17H13ClN2O3 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-14-7-2-4-11(8-14)9-15-16(21)20(17(22)19-15)13-6-3-5-12(18)10-13/h2-10H,1H3,(H,19,22)/b15-9- |
Clave InChI |
IUIJBFAYSWWHMH-DHDCSXOGSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















